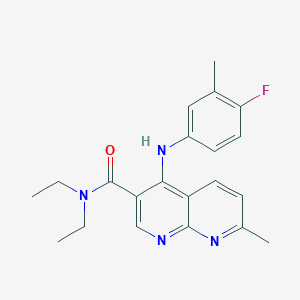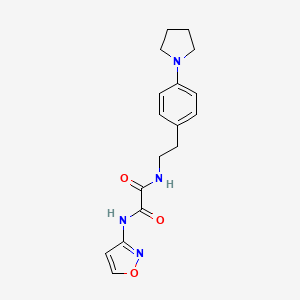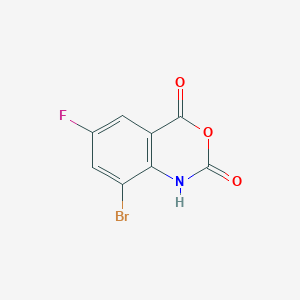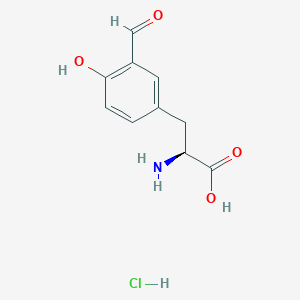
1,2-Dimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Dimethylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 . It is used in research and development .
Synthesis Analysis
The synthesis of 1,2-disubstituted cyclopentadienes, which could be related to this compound, involves a sequence of three reactions: Pd-catalyzed haloallylation of alkynes, Pd-catalyzed cross-coupling, and Ru-catalyzed ring-closing metathesis .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with two methyl groups attached at the 1 and 2 positions, and a carboxylic acid group attached at the 1 position .Physical And Chemical Properties Analysis
This compound has a boiling point of 83-85 °C (at a pressure of 2 Torr) and a predicted density of 1.020±0.06 g/cm3 . Its pKa value is predicted to be 5.01±0.40, indicating that it behaves as a weak acid in solution .Scientific Research Applications
Intermolecular Hydrogen Bonding : Research by Wash et al. (1997) explored the hydrogen bonding between amide and carboxylic acid groups in a compound similar to 1,2-Dimethylcyclopentane-1-carboxylic acid. This study contributes to understanding molecular recognition and interaction in compounds like this compound (Wash, Maverick, Chiefari, & Lightner, 1997).
Synthesis and Resolution : Gong (2007) summarized different synthesis routes for 2,2-Dimethylcyclopropane Carboxylic Acid, which is structurally related to this compound. This research is significant for understanding the production methods of such compounds (Gong, 2007).
Cyclopropene Synthesis : Franck-Neumann, Miesch, & Kempf (1989) studied the synthesis of 3-cyclopentenols from methyl 3,3-dimethylcyclopropene-1-carboxylate. Their work contributes to the knowledge of chemical transformations relevant to this compound derivatives (Franck-Neumann, Miesch, & Kempf, 1989).
Structural Elucidation of Carboxylic Acids : Seidel et al. (2020) focused on halogenated carboxylic acids, elucidating their structure and intermolecular interactions. This research provides insights into the structural properties of compounds like this compound (Seidel, Nöthling, Goddard, & Lehmann, 2020).
Amide Formation Mechanism : A study by Nakajima & Ikada (1995) on the mechanism of amide formation in aqueous media using carbodiimide hydrochloride is relevant for understanding chemical reactions involving carboxylic acids like this compound (Nakajima & Ikada, 1995).
Kolbe Electrolysis in Organic Synthesis : Schäfer (1990) discussed the use of Kolbe electrolysis for decarboxylation of carboxylic acids, which is pertinent for understanding reactions involving this compound (Schäfer, 1990).
Synthesis of Cyclopentane Carboxylic Acid Derivatives : Research by Li (2009) on the synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid provides insights into the chemical behavior and applications of cyclopentane carboxylic acid derivatives (Li, 2009).
Properties
IUPAC Name |
1,2-dimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSFZKDBXONOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)

![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)



![N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2733920.png)

